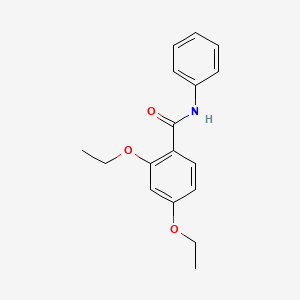

2,4-diethoxy-N-phenylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,4-diethoxy-N-phenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO3/c1-3-20-14-10-11-15(16(12-14)21-4-2)17(19)18-13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVSKEKWZFORAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Diethoxy N Phenylbenzamide

Retrosynthetic Analysis and Strategic Disconnections for 2,4-Diethoxy-N-phenylbenzamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule. For this compound, the most logical disconnection occurs at the amide bond (C-N bond), which is a common and reliable bond formation strategy. This primary disconnection suggests two key precursors: an activated derivative of 2,4-diethoxybenzoic acid and aniline (B41778).

A further disconnection of the 2,4-diethoxybenzoic acid starting material can be envisioned by breaking the ether linkages, leading back to a dihydroxybenzoic acid precursor and an ethylating agent. However, the more direct and practical approach starts with commercially available 2,4-diethoxybenzoic acid. lookchem.com

The primary retrosynthetic disconnection can be visualized as follows:

Figure 1: Retrosynthetic Disconnection of this compound

Where Ar represents the benzene (B151609) ring.

This analysis forms the basis for the synthetic methodologies discussed in the following sections.

Classical and Modern Synthetic Routes to this compound

The formation of the amide bond between 2,4-diethoxybenzoic acid and aniline can be achieved through several synthetic strategies, ranging from classical methods involving activated carboxylic acid derivatives to modern transition metal-catalyzed approaches.

Amidation Reactions Employing Carboxylic Acid Derivatives

A prevalent and well-established method for amide synthesis is the reaction of an amine with an activated carboxylic acid derivative. This typically involves a two-step process where 2,4-diethoxybenzoic acid is first converted into a more reactive species, such as an acyl chloride or an anhydride, which then readily reacts with aniline.

One common approach is the formation of 2,4-diethoxybenzoyl chloride. This can be achieved by treating 2,4-diethoxybenzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. google.com The resulting acyl chloride is highly electrophilic and reacts efficiently with aniline, often in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Table 1: Synthesis of this compound via Acyl Chloride

| Step | Reactants | Reagents | Product |

| 1 | 2,4-Diethoxybenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | 2,4-Diethoxybenzoyl chloride |

| 2 | 2,4-Diethoxybenzoyl chloride, Aniline | Pyridine (B92270) or Triethylamine (B128534) | This compound |

Alternatively, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with an additive like 4-dimethylaminopyridine (B28879) (DMAP), can be used to facilitate the direct amidation of 2,4-diethoxybenzoic acid with aniline. nih.gov

Transition Metal-Catalyzed Coupling Approaches

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the formation of C-N bonds. While direct C-H amidation of an unactivated benzene ring with 2,4-diethoxybenzamide (B114448) is challenging, related cross-coupling reactions offer potential routes.

For instance, palladium-catalyzed Buchwald-Hartwig amination could, in principle, be adapted to form the target molecule. This would involve the coupling of an aryl halide (e.g., bromobenzene) with 2,4-diethoxybenzamide, or more commonly, the coupling of an aryl halide with aniline. However, a more direct application to N-phenylbenzamide synthesis is less common.

Rhodium-catalyzed reactions have also been demonstrated for the synthesis of N-aryl benzamides through a directed C-H functionalization followed by decarboxylation. nih.gov This innovative approach uses the carboxylate group as a directing group, which is subsequently removed.

While specific examples for this compound are not prevalent in the literature, these transition metal-catalyzed methods represent a frontier in amide bond synthesis and could be applied to this target molecule. rsc.org

Nucleophilic Acyl Substitution Strategies for N-Phenylbenzamide Formation

The core of the classical synthetic routes described in section 2.2.1 is the nucleophilic acyl substitution reaction. teras.nglibretexts.org In this mechanistic pathway, the nucleophilic nitrogen atom of aniline attacks the electrophilic carbonyl carbon of the activated 2,4-diethoxybenzoic acid derivative.

The reactivity of the carboxylic acid derivative is crucial. Acyl chlorides are highly reactive, leading to rapid and often high-yielding reactions. The reaction proceeds through a tetrahedral intermediate, which then collapses to form the stable amide bond and a leaving group.

The general mechanism can be summarized as follows:

Activation of the Carboxylic Acid: 2,4-diethoxybenzoic acid is converted to a more electrophilic derivative (e.g., acyl chloride).

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of aniline attacks the carbonyl carbon of the activated derivative.

Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.

Elimination of the Leaving Group: The intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion), resulting in the formation of this compound.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to reduce waste and avoid hazardous reagents. ucl.ac.uk

One promising green alternative is the use of enzymatic catalysis. Lipases, for instance, have been shown to catalyze the formation of amide bonds under mild conditions, often in greener solvents. nih.govrsc.org This approach offers high selectivity and avoids the use of harsh activating agents.

Solvent-free synthesis is another green methodology that could be applied. researchgate.net This often involves the direct reaction of the carboxylic acid and amine, sometimes with a catalyst, at elevated temperatures. While potentially requiring more energy, it eliminates the need for solvents, which are a major source of chemical waste.

Furthermore, the development of catalytic direct amidation methods that use boron-based or other non-metal catalysts presents a more environmentally benign alternative to traditional stoichiometric activating agents. researchgate.net

Optimization of Reaction Conditions and Yield for this compound

Optimizing the reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, temperature, catalyst, and the stoichiometry of the reactants.

For the classical acyl chloride route, the reaction is often carried out in an aprotic solvent such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF). The temperature is typically kept low initially (e.g., 0 °C) to control the exothermic reaction and then allowed to warm to room temperature. The use of a base like pyridine or triethylamine is essential to scavenge the HCl produced.

The table below illustrates a hypothetical optimization study for the synthesis of this compound from 2,4-diethoxybenzoyl chloride and aniline.

Table 2: Hypothetical Optimization of Reaction Conditions

| Entry | Solvent | Base (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCM | Pyridine (1.1) | 0 to RT | 4 | 85 |

| 2 | THF | Pyridine (1.1) | 0 to RT | 4 | 82 |

| 3 | DCM | Triethylamine (1.2) | 0 to RT | 4 | 88 |

| 4 | DCM | Pyridine (1.1) | RT | 2 | 80 |

| 5 | DCM | Triethylamine (1.2) | 0 to RT | 2 | 90 |

This data is illustrative and represents a typical optimization process.

For coupling agent-mediated reactions, the choice of the coupling agent and any additives is crucial. The reaction is typically run at room temperature in a polar aprotic solvent like DMF or DCM. The stoichiometry of the coupling agent and the base is carefully controlled to ensure complete reaction and minimize side products.

In transition metal-catalyzed reactions, optimization would involve screening different ligands, metal precursors, bases, and solvents to achieve the desired reactivity and selectivity. researchgate.net

Stereochemical Control and Regioselectivity in this compound Synthesis

Further research is required to provide a thorough and scientifically accurate account of this specific synthetic aspect.

Advanced Spectroscopic Elucidation of 2,4 Diethoxy N Phenylbenzamide

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,4-Diethoxy-N-phenylbenzamide

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework, including connectivity and spatial relationships, can be constructed.

Proton (¹H) NMR Spectral Assignment and Coupling Analysis

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shift (δ) of each signal is influenced by the local electronic environment, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons, providing valuable connectivity information.

Amide Proton (N-H): A single proton signal, typically appearing as a broad singlet in the downfield region (δ 8.5-10.5 ppm), is characteristic of the amide N-H group. Its chemical shift can be sensitive to solvent, concentration, and temperature due to hydrogen bonding.

Aromatic Protons: The spectrum will feature two sets of aromatic signals.

The N-phenyl ring, being monosubstituted, will exhibit signals between δ 7.1 and 7.8 ppm. The protons ortho to the amide nitrogen (2H) are expected to be doublets, the meta protons (2H) are expected to be triplets, and the para proton (1H) a triplet.

The di-substituted benzoyl ring protons will present a more complex pattern. The proton at C6 (adjacent to the carbonyl) is expected to be a doublet. The proton at C5 will be a doublet of doublets, and the proton at C3 will appear as a doublet. These would typically fall in the range of δ 6.5-8.0 ppm.

Ethoxy Group Protons (-OCH₂CH₃): The two ethoxy groups at positions 2 and 4 are chemically non-equivalent. Therefore, they are expected to produce two distinct sets of signals. Each set will consist of a quartet for the methylene (B1212753) protons (-OCH₂) and a triplet for the methyl protons (-CH₃), due to coupling with each other. The methylene quartets would likely appear in the δ 4.0-4.3 ppm region, while the methyl triplets would be further upfield, around δ 1.3-1.5 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | s (broad) | 1H | N-H (Amide) |

| ~7.8 | d | 1H | Aromatic H (C6-H) |

| ~7.6 | d | 2H | Aromatic H (N-phenyl, ortho) |

| ~7.4 | t | 2H | Aromatic H (N-phenyl, meta) |

| ~7.1 | t | 1H | Aromatic H (N-phenyl, para) |

| ~6.6 | dd | 1H | Aromatic H (C5-H) |

| ~6.5 | d | 1H | Aromatic H (C3-H) |

| ~4.2 | q | 2H | -OCH₂CH₃ (C2) |

| ~4.1 | q | 2H | -OCH₂CH₃ (C4) |

| ~1.4 | t | 3H | -OCH₂CH₃ (C2) |

| ~1.3 | t | 3H | -OCH₂CH₃ (C4) |

Note: This is a predicted table. Actual chemical shifts and coupling constants (J values) would need to be confirmed by experimental data.

Carbon (¹³C) NMR Chemical Shift Correlations and Multiplicity

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A standard broadband-decoupled spectrum shows a single peak for each unique carbon atom.

Carbonyl Carbon (C=O): The amide carbonyl carbon is characteristically found in the downfield region of the spectrum, typically between δ 164-168 ppm.

Aromatic Carbons: The spectrum will show signals for the 12 aromatic carbons. The carbons directly attached to oxygen (C2, C4) will be significantly downfield (δ ~155-165 ppm) compared to other aromatic carbons. The carbon attached to the carbonyl group (C1) and the N-substituted carbon of the phenyl ring will also be downfield. The remaining aromatic carbons will appear in the δ 100-140 ppm range.

Ethoxy Group Carbons (-OCH₂CH₃): The two non-equivalent ethoxy groups will show four distinct signals. The methylene carbons (-OCH₂) are expected around δ 64-65 ppm, while the terminal methyl carbons (-CH₃) will be the most upfield signals in the spectrum, around δ 14-15 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Carbon Atom Assignment |

| ~165 | C=O (Amide) |

| ~162 | C4 (Aromatic C-O) |

| ~158 | C2 (Aromatic C-O) |

| ~139 | C1' (N-substituted Aromatic) |

| ~132 | C6 (Aromatic CH) |

| ~129 | C2'/C6' (Aromatic CH) |

| ~124 | C4' (Aromatic CH) |

| ~121 | C3'/C5' (Aromatic CH) |

| ~118 | C1 (Aromatic C-C=O) |

| ~105 | C5 (Aromatic CH) |

| ~99 | C3 (Aromatic CH) |

| ~64.5 | -OCH₂CH₃ (C2) |

| ~64.2 | -OCH₂CH₃ (C4) |

| ~14.8 | -OCH₂CH₃ (C2) |

| ~14.6 | -OCH₂CH₃ (C4) |

Note: This is a predicted table based on analogous structures. rsc.orgscienceopen.com

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Structural Confirmation

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the proposed structure. researchgate.netprinceton.edusdsu.eduyoutube.comepfl.ch

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. sdsu.edu Cross-peaks would appear between the -OCH₂- and -CH₃ protons of each ethoxy group. In the aromatic region, COSY would confirm the connectivity of adjacent protons, for example, between H-5 and H-6, and between H-5 and H-3 on the benzoyl ring. It would also show correlations between the ortho, meta, and para protons on the N-phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. sdsu.eduepfl.ch It would allow for the definitive assignment of each protonated carbon by linking the already assigned ¹H signals to their corresponding ¹³C signals (e.g., linking the aromatic proton signals to their specific aromatic carbon signals).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. sdsu.eduepfl.ch This is vital for connecting different fragments of the molecule. Key expected correlations include:

The amide N-H proton to the carbonyl carbon (C=O) and the ortho-carbons of the N-phenyl ring.

The ethoxy -OCH₂- protons to the oxygen-bearing aromatic carbons (C2 and C4).

The aromatic H-6 proton to the carbonyl carbon (C=O).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are coupled through bonds. NOESY would be useful to confirm the conformation around the amide bond. For instance, a cross-peak between the amide N-H proton and the H-6 proton of the benzoyl ring would provide evidence for their spatial proximity.

Vibrational Spectroscopy of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Analysis of Characteristic Functional Groups

An IR spectrum reveals the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Specific functional groups absorb at characteristic frequencies. semanticscholar.orgrsc.org

N-H Stretch: A sharp to moderately broad absorption band is expected around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the secondary amide.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy groups will be seen as stronger bands just below 3000 cm⁻¹ (approx. 2850-2980 cm⁻¹).

C=O Stretch (Amide I band): A very strong and sharp absorption band around 1650-1680 cm⁻¹ is one of the most prominent features of the spectrum, corresponding to the carbonyl stretching vibration. Its exact position is sensitive to hydrogen bonding. semanticscholar.org

N-H Bend (Amide II band): This band, arising from a combination of N-H bending and C-N stretching, appears as a strong band around 1510-1550 cm⁻¹.

C=C Aromatic Stretches: Multiple sharp bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to the stretching vibrations within the two aromatic rings.

C-O-C Stretches: Strong absorptions corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkages are expected in the 1200-1275 cm⁻¹ (asymmetric) and 1020-1075 cm⁻¹ (symmetric) regions. semanticscholar.org

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

| 3300-3400 | N-H Stretch | Secondary Amide |

| 3000-3100 | C-H Stretch | Aromatic |

| 2850-2980 | C-H Stretch | Aliphatic (Ethoxy) |

| 1650-1680 | C=O Stretch (Amide I) | Amide |

| 1510-1550 | N-H Bend (Amide II) | Amide |

| 1450-1600 | C=C Stretch | Aromatic |

| 1200-1275 | Asymmetric C-O-C Stretch | Aryl-alkyl ether |

| 1020-1075 | Symmetric C-O-C Stretch | Aryl-alkyl ether |

Raman Spectroscopic Studies of Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of light. pitt.edu While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, symmetric and non-polar bonds often produce strong Raman signals.

For this compound, the Raman spectrum would be expected to show:

Aromatic Ring Vibrations: Strong signals for the symmetric "ring breathing" modes of the phenyl and benzoyl rings would be prominent, typically around 1000 cm⁻¹ and 1600 cm⁻¹. acs.org

Amide Bands: The Amide I (C=O stretch) and Amide III bands are typically strong in Raman spectra, whereas the Amide II band is often weaker than in the IR spectrum. nih.govresearchgate.net The frequencies can provide insight into hydrogen bonding and conformation. researchgate.net

C-H Vibrations: Both aromatic and aliphatic C-H stretching and bending vibrations would be visible, complementing the IR data.

The combination of these advanced spectroscopic techniques provides a powerful and detailed methodology for the complete structural confirmation of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

In the case of this compound, the UV-Vis spectrum is primarily influenced by the electronic transitions within its aromatic rings and the amide functional group. The principal electronic transitions observed in aromatic amides are the π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions. hnue.edu.vnmsu.edu

The π → π* transitions are typically of high intensity and occur at shorter wavelengths. These transitions involve the excitation of electrons from the π bonding orbitals of the benzene (B151609) rings and the carbonyl group to the corresponding π* antibonding orbitals. The presence of two aromatic rings and the carbonyl group in this compound results in a complex system of π orbitals, leading to multiple absorption bands. The ethoxy substituents on one of the benzene rings, being electron-donating groups, are expected to cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transitions compared to unsubstituted benzamide (B126). niscpr.res.in

The n → π* transition involves the excitation of a non-bonding electron from the oxygen or nitrogen atom of the amide group to a π* antibonding orbital of the carbonyl group. These transitions are generally of lower intensity compared to π → π* transitions and appear at longer wavelengths. uva.nlupenn.edu

The expected UV-Vis absorption data for this compound, based on the analysis of similar substituted benzamides, are summarized in the table below. The solvent can influence the position and intensity of the absorption bands; a polar solvent might cause a hypsochromic (blue) shift of n → π* transitions and a bathochromic (red) shift of π → π* transitions. upenn.edu

Table 1: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Predicted Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Chromophore |

| π → π | ~200-220 | High (~10,000 - 50,000) | Phenyl, Benzoyl |

| π → π | ~240-270 | Moderate (~5,000 - 15,000) | Substituted Benzoyl |

| n → π* | ~280-320 | Low (~100 - 1,000) | Amide (C=O) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of organic compounds. It provides the exact mass of a molecule and its fragments with high precision, which allows for the determination of their elemental composition. nih.gov For this compound (C₁₇H₁₉NO₃), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated with a high degree of accuracy.

The fragmentation of this compound in the mass spectrometer upon ionization provides valuable information about its structure. The fragmentation pattern is influenced by the stability of the resulting ions. The amide bond, the ether linkages, and the aromatic rings are key sites for fragmentation. A plausible fragmentation pathway for this compound is outlined below:

Initial Ionization: The molecule is ionized, typically forming a molecular ion (M⁺) or a protonated molecule ([M+H]⁺) in the case of soft ionization techniques like electrospray ionization (ESI).

Alpha-Cleavage: Cleavage of the C-N bond of the amide group is a common fragmentation pathway for amides. libretexts.org This can lead to the formation of the 2,4-diethoxybenzoyl cation and a neutral aniline (B41778) radical, or the N-phenylaminocarbonyl cation and a 2,4-diethoxyphenyl radical.

Cleavage of Ether Bonds: The ethoxy groups can undergo cleavage. Loss of an ethyl radical (C₂H₅) followed by the loss of a neutral carbon monoxide (CO) molecule is a possible fragmentation route.

Aromatic Ring Fragmentation: The benzene rings themselves can fragment under high-energy conditions, although this is less common for the primary fragmentation pathways.

The expected high-resolution mass spectrometry data for the parent ion and major fragments of this compound are presented in the following table.

Table 2: Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Formula | Ion/Fragment Structure |

| 286.1438 | [C₁₇H₂₀NO₃]⁺ | [M+H]⁺ |

| 179.0703 | [C₁₀H₁₁O₃]⁺ | [2,4-diethoxybenzoyl]⁺ |

| 151.0754 | [C₉H₁₁O₂]⁺ | [M - C₇H₅NO]⁺ |

| 121.0500 | [C₇H₅O₂]⁺ | [benzoyl-dihydroxy]⁺ |

| 107.0362 | [C₇H₇O]⁺ | [tolyl]⁺ |

| 93.0578 | [C₆H₇N]⁺ | [aniline]⁺ |

| 77.0391 | [C₆H₅]⁺ | [phenyl]⁺ |

Crystallographic Analysis and Solid State Studies of 2,4 Diethoxy N Phenylbenzamide

Single-Crystal X-ray Diffraction of 2,4-Diethoxy-N-phenylbenzamide

Molecular Conformation and Dihedral Angles in the Crystalline State

A crystallographic study would reveal the specific conformation of the this compound molecule in the solid state. Key parameters, such as the dihedral angles between the phenyl rings and the amide group, would be determined. For instance, in many N-phenylbenzamide derivatives, the conformation of the N-phenylbenzamide group is observed to be relatively consistent, though it can be influenced by crystal packing forces. The orientation of the two ethoxy groups on the benzamide (B126) ring would also be a critical aspect of the conformational analysis.

Unit Cell Parameters and Crystal Packing Motifs

The analysis would provide the unit cell parameters, which are the dimensions and angles of the basic repeating unit of the crystal lattice. This includes the lengths of the a, b, and c axes and the angles α, β, and γ. The space group, which describes the symmetry of the crystal, would also be identified. Understanding these parameters is fundamental to describing how the molecules pack together in the crystal.

Polymorphism and Solid-State Characteristics of this compound

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical and chemical properties. Studies on related N-phenylbenzamide compounds indicate that this class of molecules is prone to polymorphism, where different packing arrangements and sometimes molecular conformations can be accessed. A comprehensive study of this compound would involve screening for different polymorphic forms by varying crystallization conditions such as solvent and temperature.

Theoretical and Computational Investigations of 2,4 Diethoxy N Phenylbenzamide

Quantum Chemical Calculations (DFT) for Geometric and Electronic Structure

Density Functional Theory (DFT) is a robust computational method for predicting the geometric and electronic properties of molecules. nih.govchemrxiv.org For 2,4-diethoxy-N-phenylbenzamide, DFT calculations would be crucial in understanding its three-dimensional structure and chemical reactivity.

The optimization of the molecular geometry of this compound using DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would reveal the most stable arrangement of its atoms in space. nih.gov This would involve determining key bond lengths, bond angles, and dihedral angles. The presence of the two ethoxy groups and the N-phenyl group introduces significant conformational flexibility.

Table 1: Predicted Key Geometric Parameters for the Optimized Structure of this compound (Hypothetical Data based on Analogues)

| Parameter | Predicted Value |

| C=O Bond Length | ~1.23 Å |

| C-N (amide) Bond Length | ~1.35 Å |

| Dihedral Angle (Benzoyl - N-phenyl) | 30-50° |

| C-O (ethoxy) Bond Length | ~1.37 Å |

Note: The values in this table are hypothetical and are based on typical bond lengths and angles observed in similar organic molecules and computational studies of related benzamide (B126) derivatives. Actual values would require specific DFT calculations for this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. scispace.com A smaller gap suggests that the molecule is more reactive.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound (Hypothetical Data based on Analogues)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -1.5 to -1.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 |

Note: These values are estimations based on computational studies of other substituted benzanilides and would need to be confirmed by specific calculations for this compound.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and for predicting sites of electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atoms of the carbonyl and ethoxy groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (typically colored blue) would be expected around the hydrogen atoms, particularly the N-H proton of the amide group, making it a potential site for nucleophilic interaction. The MEP analysis would thus provide a visual representation of the molecule's reactive sites.

Conformational Analysis and Energy Minima of this compound

The presence of several rotatable single bonds in this compound gives rise to a complex potential energy surface with multiple conformational isomers. lumenlearning.comlibretexts.org A thorough conformational analysis is essential to identify the most stable conformers and to understand the molecule's flexibility. nih.govbeilstein-journals.org

The key dihedral angles that define the conformation include the rotation around the C(O)-N bond, the N-C(phenyl) bond, and the C-O bonds of the ethoxy groups. While the amide bond is generally planar and in a trans configuration, rotations around the other single bonds lead to different spatial arrangements of the phenyl ring and the ethoxy groups. Computational methods can be used to scan the potential energy surface by systematically varying these dihedral angles to locate the various energy minima. nih.govlibretexts.org The relative energies of these minima determine the population of each conformer at a given temperature.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution. mdpi.comnih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing the exploration of conformational changes and intermolecular interactions over time. mdpi.com

An MD simulation of this compound would reveal how the molecule samples different conformations and how it interacts with solvent molecules. This would provide a more realistic picture of its behavior compared to the static view from quantum chemical calculations. Analysis of the MD trajectories can yield information about the flexibility of different parts of the molecule, the stability of intramolecular hydrogen bonds, and the average solvent-accessible surface area. Such simulations are particularly valuable for understanding how the molecule might interact with biological targets. nih.gov

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis) through Computational Methods

Computational methods can be employed to predict the spectroscopic properties of this compound, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can be achieved with good accuracy using DFT methods. researchgate.netgithub.iofrontiersin.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule, the chemical shifts can be determined. These predicted spectra can be used to assign the signals in an experimental NMR spectrum and to confirm the proposed structure.

IR Spectroscopy: The vibrational frequencies and intensities of this compound can be calculated from the second derivatives of the energy with respect to the atomic positions. diva-portal.org The resulting predicted IR spectrum would show characteristic peaks for the various functional groups present, such as the C=O stretch of the amide, the N-H stretch, the C-O stretches of the ethoxy groups, and the various aromatic C-H and C-C vibrations.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting the electronic absorption spectra (UV-Vis) of molecules. nih.govchemrxiv.orggoogle.comresearchgate.netresearchgate.net By calculating the excitation energies and oscillator strengths for the electronic transitions, a theoretical UV-Vis spectrum can be generated. For this compound, the spectrum would likely be dominated by π-π* transitions within the aromatic rings and n-π* transitions involving the carbonyl group.

Table 3: Predicted Spectroscopic Data for this compound (Hypothetical Data based on Analogues)

| Spectroscopic Technique | Predicted Key Signals |

| ¹H NMR (ppm) | Aromatic protons (δ 6.5-8.0), N-H proton (δ ~8.5), O-CH₂ (δ ~4.1), CH₃ (δ ~1.4) |

| ¹³C NMR (ppm) | Carbonyl carbon (δ ~165), Aromatic carbons (δ 100-160), O-CH₂ (δ ~64), CH₃ (δ ~15) |

| IR (cm⁻¹) | N-H stretch (~3300), C=O stretch (~1650), C-O stretch (~1250, ~1040) |

| UV-Vis (nm) | λmax ~280-320 (π-π), λmax ~240-260 (π-π) |

Note: These predicted spectroscopic data are based on typical values for the functional groups present and from computational studies on analogous compounds. Actual experimental values may vary.

Mechanistic Organic Chemistry of 2,4 Diethoxy N Phenylbenzamide and Its Derivatives

Reactivity Studies: Transformations and Derivatizations of the Benzamide (B126) Moiety

The benzamide moiety is the central functional group in 2,4-diethoxy-N-phenylbenzamide and is susceptible to several fundamental organic transformations. These reactions typically involve breaking the relatively stable amide C-N bond or modifying the carbonyl group.

Hydrolysis: Under acidic or basic conditions, the amide bond can be cleaved through hydrolysis. This reaction is a classic example of nucleophilic acyl substitution, yielding 2,4-diethoxybenzoic acid and aniline (B41778). The reaction is generally slower than the hydrolysis of esters or acid chlorides due to the resonance stabilization of the amide bond, where the nitrogen lone pair donates electron density to the carbonyl carbon.

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄). This transformation converts the benzamide into a secondary amine, N-(2,4-diethoxybenzyl)aniline, effectively removing the carbonyl functionality.

Derivatization via N-H Reactivity: While the N-H bond of a secondary amide is less acidic than that of a primary amide, it can still be deprotonated by a strong base to form an amidate anion. This anion can then act as a nucleophile, allowing for N-alkylation or N-acylation, leading to the formation of tertiary amides.

Exploration of Reaction Mechanisms Involving this compound

The mechanisms of reactions involving this compound are dictated by the electronic properties of its different components.

The carbonyl carbon of the amide group is electrophilic and can be attacked by nucleophiles. This process, known as nucleophilic acyl substitution, is fundamental to both the synthesis and reactivity of the compound. teras.ngvulcanchem.com For instance, the synthesis of N-phenylbenzamides from benzoyl chlorides and anilines is a prime example. unair.ac.idpearson.com The mechanism involves the nucleophilic attack of the aniline nitrogen on the highly electrophilic carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion.

While the amide carbonyl of this compound is less reactive than an acyl chloride's due to resonance stabilization, it can still be attacked by strong nucleophiles. The stability of the trans isomer of N-phenylbenzamides is noted to be enhanced by potential weak intramolecular hydrogen bonding between the amide oxygen and an ortho hydrogen of the N-phenyl ring. teras.ng

The two benzene (B151609) rings in the molecule exhibit distinct reactivities toward substitution reactions.

The 2,4-Diethoxyphenyl Ring (A-Ring): This ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the strong electron-donating and ortho-, para-directing effects of the two ethoxy groups. The reactivity of the analogous 1,3-dimethoxybenzene (B93181) shows that it is extremely reactive towards electrophiles. chegg.comacs.org The directing effects of the two alkoxy groups are additive. The incoming electrophile is directed primarily to the positions ortho and para to each group.

| Position | Relation to C2-OEt | Relation to C4-OEt | Steric Hindrance | Predicted Reactivity |

| 3 | Ortho | Meta | High (between two groups) | Minor product |

| 5 | Meta | Ortho | Low | Major product |

| 6 | Para | Meta | Low | Minor product |

The N-Phenyl Ring (B-Ring): This ring is generally deactivated towards electrophilic attack compared to benzene because the amide group (-NH-C=O) as a whole is an ortho-, para-directing but deactivating group due to the electron-withdrawing nature of the adjacent carbonyl. Conversely, this ring is not sufficiently electron-poor to readily undergo nucleophilic aromatic substitution (SNAr) unless further activated by strong electron-withdrawing groups (e.g., nitro groups). researchgate.net

Amides can exist in equilibrium with their tautomeric imidic acid (or imino alcohol) form. For this compound, this equilibrium is known as amide-imidol tautomerism. osti.govscispace.comwiserpub.com

Amide Form <=> Imino Alcohol (Imidol) Form

The amide form is overwhelmingly favored under normal conditions. However, the iminol tautomer, though present in minute quantities, can be a crucial intermediate in certain reactions. unair.ac.idresearchgate.net Its formation can be promoted by photoinduction. osti.govresearchgate.net The nitrogen atom in the iminol form is considered more nucleophilic than in the amide form, which can significantly lower the activation energy for certain cyclization reactions. researchgate.net

Other rearrangement reactions are known for related N-aryl compounds, such as the Beckmann rearrangement of oximes to amides, which proceeds via migration of a group to an electron-deficient nitrogen. careerendeavour.com While not directly applicable to the pre-formed amide, these processes highlight the mechanistic possibilities involving nitrogen migration in similar structural contexts. wiley-vch.de

Palladium-Mediated Reactions and Mechanistic Insights for Benzamide Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amidation, represent a powerful and common method for the synthesis of N-arylbenzamides like this compound. syr.eduresearchgate.net This reaction forms the crucial C-N bond by coupling an aryl halide (or triflate) with an amide. The generally accepted mechanism proceeds via a Pd(0)/Pd(II) catalytic cycle. syr.educolab.wsacs.org

| Step | Description | Mechanistic Detail |

| 1. Catalyst Activation | A Pd(II) precatalyst is reduced in situ to the active Pd(0) species. | |

| 2. Oxidative Addition | The aryl halide (e.g., 1-bromo-2,4-diethoxybenzene) oxidatively adds to the Pd(0) complex, forming an Ar-Pd(II)-X species. acs.org | This is often the rate-limiting step of the catalytic cycle. acs.org |

| 3. Ligand Exchange/Amide Binding | The amide (aniline) coordinates to the Pd(II) center, and a base removes the N-H proton to form a palladium amido complex. | This can proceed through either an associative or dissociative mechanism, depending on the steric bulk of the phosphine (B1218219) ligands. syr.edu |

| 4. Reductive Elimination | The N-arylbenzamide product is formed by reductive elimination from the Pd(II) complex, regenerating the active Pd(0) catalyst. colab.ws | This step forges the key C-N bond and closes the catalytic loop. The geometry and steric properties of the ancillary ligands are critical for this step. syr.edu |

The choice of ligand, base, and solvent is crucial for the efficiency of the reaction, with bulky, electron-rich phosphine ligands often being employed to facilitate both the oxidative addition and reductive elimination steps. researchgate.netchemrxiv.org

Investigation of Catalytic Roles or Ligand Properties of this compound

While not a catalyst itself, the amide functionality within N-arylbenzamides can act as a directing group in transition-metal-catalyzed C-H functionalization reactions. nih.govthieme-connect.com In such cases, the molecule temporarily acts as a bidentate ligand. The amide oxygen or nitrogen atom can coordinate to a metal center (e.g., Palladium, Iridium, or Rhodium), positioning the catalyst to activate a specific C-H bond, typically at the ortho position of one of the aryl rings. nih.govscilit.com

For this compound, the amide group could direct the ortho-C-H functionalization (e.g., borylation, alkylation, or arylation) of the N-phenyl ring. nih.govthieme-connect.com This chelation-assisted strategy allows for the regioselective synthesis of more complex derivatives that would be difficult to access through classical electrophilic substitution methods.

Derivatization and Structure Reactivity Relationships Within 2,4 Diethoxy N Phenylbenzamide Analogues

Systematic Modification of the Phenyl Substituent and its Impact on Chemical Behavior

Research into the synthesis of related 2-benzoylamino-N-phenyl-benzamide derivatives has shown that the nature of the substituent on the aniline (B41778) (N-phenyl) ring has a strong impact on reaction yields. mdpi.com The presence of electron-donating groups, such as methyl (-CH₃) or hydroxyl (-OH), on the N-phenyl ring leads to an increase in reaction yield compared to an unsubstituted phenyl ring. mdpi.com This suggests that these groups enhance the nucleophilicity of the aniline, facilitating its reaction with the benzoxazinone (B8607429) precursor. Conversely, electron-withdrawing groups decrease the electron density, which can disfavor the reaction. mdpi.com

In the context of biological activity, which is an expression of chemical interactions, studies on N-phenylbenzamide derivatives against the pathogen Schistosoma mansoni have utilized Craig plots to correlate the hydrophobic character (π) and electronic effects (Hammett constant, σ) of substituents with efficacy. nih.gov This systematic approach allows for the prediction of a substituent's influence. For instance, strong electron-withdrawing groups at the meta and para positions of the N-phenyl ring were found to induce potent biological activity. nih.gov Similarly, in the development of antiviral agents, substitution on the N-phenyl ring was explored, with a 4-bromo derivative showing notable activity against Enterovirus 71, indicating that both steric and electronic factors are at play. mdpi.com

| Substituent on N-Phenyl Ring | Position | Observed Effect | Inferred Impact on Chemical Behavior | Source |

|---|---|---|---|---|

| -CH₃ (Methyl) | para | Increased reaction yield (85%) in synthesis. | Electron-donating; increases nucleophilicity of aniline reactant. | mdpi.com |

| -OH (Hydroxyl) | para | Increased reaction yield (92%) in synthesis. | Strongly electron-donating; enhances aniline reactivity. | mdpi.com |

| -Cl (Chloro) | meta, para (di-substituted) | Induced strong degenerative changes in S. mansoni. | Electron-withdrawing; alters charge distribution for target interaction. | nih.gov |

| -Br (Bromo) | para | Active against EV 71 strains (IC₅₀: 5.7–12 µM). | Electron-withdrawing and hydrophobic; influences binding affinity. | mdpi.com |

| Unsubstituted | - | Baseline reaction yield (80%) in synthesis. | Reference for electronic and steric effects. | mdpi.com |

Varying Alkoxy Chain Lengths and Positions on the Benzamide Ring

The two ethoxy (-OCH₂CH₃) groups at the 2- and 4-positions of the benzamide ring are key features of the title compound, contributing to its lipophilicity and electronic character. Modifying the length and position of these alkoxy chains can systematically alter these properties, thereby affecting solubility, membrane permeability, and binding interactions.

While direct studies on varying the alkoxy chains of 2,4-diethoxy-N-phenylbenzamide are limited, research on analogous structures provides significant insight. A study on 2-sulfonamidebenzamides mentioned a 2,4-diethoxy analogue specifically, which retained biological potency, underscoring the viability of this substitution pattern. nih.gov In other benzamide analogues, modifications to the alkoxy portion were found to be critical for biological selectivity. nih.gov For example, changing a propene side chain to a propane (B168953) side chain altered the compound's preference for different nicotinic receptor subtypes. nih.gov

Furthermore, research on nitazene (B13437292) opioids, a different class of molecules, demonstrated a clear structure-activity relationship governed by alkoxy chain length. nih.gov Potency was markedly influenced by the length of the alkoxy chain, with an ethoxy group conferring the highest potency, while methoxy (B1213986) and butoxy analogues were less potent. nih.gov This suggests the existence of an optimal chain length for fitting into a specific hydrophobic pocket. Applying this principle to this compound, one could hypothesize that changing the ethoxy groups to shorter (methoxy) or longer (propoxy, butoxy) chains would modulate its chemical and biological activity by altering the hydrophobic interactions it can form.

| Modification from 2,4-Diethoxy | Hypothesized Impact on Chemical Properties | Rationale Based on Analogous Systems | Source |

|---|---|---|---|

| 2,4-Dimethoxy | Decreased lipophilicity; potentially altered binding affinity. | Shorter alkoxy chains can lead to reduced potency if a larger hydrophobic pocket needs to be filled. | nih.gov |

| 2,4-Dipropoxy | Increased lipophilicity; may increase or decrease activity depending on target pocket size. | Longer alkoxy chains can lead to reduced potency, suggesting an optimal length exists. | nih.govnih.gov |

| 2,4-Dibutoxy | Significantly increased lipophilicity; potential for reduced aqueous solubility and potency. | Butoxy analogues in related series showed lower potency than ethoxy analogues. | nih.gov |

| 3,5-Diethoxy | Altered molecular geometry and electronic distribution; loss of potential intramolecular H-bonding. | Positional changes of key functional groups dramatically impact biological activity. | nih.gov |

Introduction of Heteroatoms or Additional Rings and their Effect on Reactivity

Incorporating heteroatoms (such as nitrogen, sulfur, or oxygen) within the core structure, either by creating heterocyclic rings or fusing additional rings, is a powerful strategy to modulate the physicochemical properties of benzamide analogues. Such changes can impact solubility, metabolic stability, and the ability to form hydrogen bonds, thereby altering chemical reactivity and biological function.

Studies on N-phenylbenzamide derivatives have explored these modifications extensively. For example, the introduction of an imidazole (B134444) ring to form new imidazole-based N-phenylbenzamide derivatives resulted in compounds with significant cytotoxic activity against cancer cell lines. nih.gov The electron-rich character of the imidazole ring can facilitate binding to biological receptors. nih.gov In another study, the replacement of a 2-methylpyridine (B31789) moiety with a pyrazine (B50134) ring in a benzamide analogue led to a decrease in potency, highlighting that the type and position of the heteroatom are crucial. nih.gov

The introduction of a pyridazine (B1198779) ring system into an N-phenylbenzamide scaffold in an attempt to improve physicochemical parameters resulted in a complete loss of activity, demonstrating that not all heterocyclic additions are favorable. nih.gov Similarly, creating cyclized versions of benzamide analogues by linking to the amide nitrogen to impart rigidity also led to inactive compounds, suggesting that some conformational flexibility is required for activity. nih.gov These findings collectively indicate that while the introduction of heteroatoms and new rings offers a route to novel chemical behavior, the specific nature and placement of these additions are critical to achieving desired reactivity and function.

| Structural Modification | Resulting Analogue Type | Observed Effect on Reactivity/Activity | Source |

|---|---|---|---|

| Incorporation of an imidazole ring | Imidazole-based N-phenylbenzamides | Good cytotoxic activity against cancer cell lines (IC₅₀: 7.5–11.1 µM). | nih.gov |

| Introduction of a pyridazine ring | Pyridazine-containing N-phenylbenzamide | Resulted in an inactive compound. | nih.gov |

| Replacement of methylpyridine with pyrazine | Pyrazine-containing benzamide | ~3-fold decrease in potency on hα4β2 nAChRs. | nih.gov |

| Cyclization via the amide nitrogen | Rigid, cyclized benzamides | Compounds were not active. | nih.gov |

| Replacement with 2-aminobenzimidazole | Bis(2-aminobenzimidazoles) | Showed micromolar activity against T. brucei. | nih.gov |

Potential Applications of 2,4 Diethoxy N Phenylbenzamide in Non Biological Systems

Role as a Synthetic Building Block for Complex Organic Molecules

There is currently no substantial evidence in the searched scientific literature to suggest that 2,4-diethoxy-N-phenylbenzamide is widely utilized as a synthetic building block for creating more complex organic molecules. Typically, benzamide (B126) derivatives can serve as precursors in various organic reactions. For instance, related compounds like 2-iodo-N-phenylbenzamide are used in the synthesis of phenanthridinones. However, specific examples or detailed research findings for the utility of the 2,4-diethoxy variant in this capacity are not readily found.

Applications in Material Science

The potential for this compound in material science has not been extensively explored in the available literature. While derivatives with similar functionalities are mentioned in contexts like polymer synthesis and optoelectronics, direct applications of this specific compound are not documented.

Precursor in Polymer Synthesis

No specific research was identified that details the use of this compound as a monomer or precursor in polymer synthesis. In related research, complex diamine benzamide derivatives have been used to create poly(amide-imide)s, but this does not directly implicate the title compound. researchgate.net

Components in Optoelectronic Materials

There is no direct mention of this compound being used as a component in optoelectronic materials in the searched results. The field of organic electronics often utilizes molecules with specific electronic properties, and while some N-phenylbenzamide derivatives are investigated for such purposes, the 2,4-diethoxy substituted version does not appear to be a compound of significant interest in the current body of research.

Supramolecular Chemistry: Self-Assembly and Non-Covalent Interactions

The study of supramolecular chemistry involves the examination of how molecules interact through non-covalent bonds to form larger, organized structures. While the supramolecular assembly of other substituted N-phenylbenzamides, such as those with trifluoromethyl, cyano, or ethynyl (B1212043) groups, has been investigated to understand their crystal packing and intermolecular interactions, there is a lack of specific studies on the self-assembly and non-covalent interactions of this compound.

Catalyst or Ligand in Organic Transformations

The potential for this compound to act as a catalyst or as a ligand for metal catalysts in organic transformations is not documented in the available scientific literature. A related but more complex molecule, N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3,4-diethoxy-N-phenylbenzamide, has been noted for its potential to act as a ligand. However, this does not provide direct evidence for the catalytic or ligand-binding capabilities of the simpler this compound.

Conclusion and Future Research Directions in 2,4 Diethoxy N Phenylbenzamide Chemistry

Summary of Key Academic Contributions and Unanswered Questions

Academic research specifically focused on 2,4-diethoxy-N-phenylbenzamide is sparse. The compound is mentioned as a structural analogue in broader studies, particularly in the context of medicinal chemistry, where its derivatives have been investigated for their biological activities. For instance, a "2,4-diethoxy analog" was noted in a series of 2-sulfonamidebenzamides explored as allosteric modulators, though detailed information on the compound itself was not the primary focus of the study. nih.gov This leaves a significant gap in the literature regarding its fundamental chemical and physical properties.

Key unanswered questions that form the basis for future research include:

What are the most efficient and scalable synthetic routes to produce high-purity this compound?

What are the definitive spectroscopic and crystallographic characteristics of the compound?

What is the full scope of its reactivity, particularly concerning the interplay between the ethoxy groups and the amide functionality?

What are its material properties, and could it serve as a precursor or building block in materials science?

Emerging Methodologies for Synthesis and Characterization

The synthesis of N-phenylbenzamides is a well-established area of organic chemistry. unair.ac.id General methods typically involve the acylation of aniline (B41778) with a substituted benzoyl chloride. For this compound, a plausible synthetic approach would involve the reaction of 2,4-diethoxybenzoyl chloride with aniline. The starting material, 2,4-diethoxybenzoic acid, can be prepared from commercially available precursors.

Emerging synthetic methodologies that could be applied to the synthesis of this compound and its derivatives include:

Catalytic Amide Bond Formation: Modern catalytic methods, such as those employing boronic acid catalysts or transition metal complexes, could offer milder reaction conditions and improved yields compared to traditional methods.

Flow Chemistry: Continuous flow synthesis could enable better control over reaction parameters, leading to higher purity and safer production on a larger scale.

For characterization, a combination of modern analytical techniques would be essential to fully elucidate the structure and properties of this compound.

| Characterization Technique | Expected Information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR would provide detailed information about the chemical environment of the protons and carbon atoms, confirming the connectivity of the molecule. |

| Infrared (IR) Spectroscopy | IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H and C=O stretching of the amide and the C-O stretching of the ethoxy groups. |

| Mass Spectrometry (MS) | High-resolution mass spectrometry would determine the exact molecular weight and provide fragmentation patterns useful for structural confirmation. |

| X-ray Crystallography | Single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. |

Prospects for Novel Reactivity and Non-Biological Applications

The reactivity of this compound is dictated by its constituent functional groups: the amide linkage and the two ethoxy groups on the benzoyl ring.

Amide Group Reactivity: The amide bond is generally stable but can undergo hydrolysis under acidic or basic conditions to yield 2,4-diethoxybenzoic acid and aniline. It can also be a site for N-alkylation or other modifications.

Aromatic Ring Reactivity: The diethoxy-substituted phenyl ring is activated towards electrophilic aromatic substitution. The positions ortho and para to the ethoxy groups are expected to be the most reactive sites. This allows for the introduction of further functional groups, opening pathways to a variety of derivatives.

While the primary research context for similar molecules has been medicinal, the structural features of this compound suggest potential in non-biological applications:

Polymer Chemistry: Benzamide (B126) derivatives can be incorporated into polymer backbones to create polyamides with specific properties. The ethoxy groups could enhance solubility or modify the thermal properties of such polymers. researchgate.net

Materials Science: The molecule could serve as a ligand for metal complexes, potentially leading to new catalysts or functional materials with interesting optical or electronic properties. The aromatic rings and the polar amide group could facilitate self-assembly into ordered structures.

Interdisciplinary Research Opportunities Beyond Medicinal Chemistry

The potential of this compound extends beyond traditional chemistry into various interdisciplinary fields:

Supramolecular Chemistry: The ability of the amide group to form hydrogen bonds makes this molecule a candidate for the design of self-assembling systems, such as gels, liquid crystals, or molecular capsules.

Organic Electronics: Derivatives of this compound could be explored for their potential use in organic light-emitting diodes (OLEDs) or other organic electronic devices, where substituted aromatic amides can play a role in charge transport or as host materials.

Coordination Chemistry: The amide and ethoxy groups can act as coordination sites for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in gas storage, separation, or catalysis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and coupling agents for preparing 2,4-diethoxy-N-phenylbenzamide?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling. Use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid group of 2,4-diethoxybenzoic acid, followed by reaction with aniline. Solvent choice (e.g., dichloromethane) and reaction temperature (25–30°C) are critical for yield optimization. Post-synthesis purification via column chromatography is recommended .

- Key Data :

| Parameter | Optimal Condition |

|---|---|

| Coupling Agent | DCC/HOBt |

| Solvent | Dichloromethane |

| Reaction Temp. | 25–30°C |

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- IR Spectroscopy : Confirm amide bond formation (C=O stretch ~1650 cm⁻¹) and ethoxy groups (C-O stretches ~1250 cm⁻¹).

- ¹H-NMR : Identify aromatic protons (δ 6.5–8.0 ppm), ethoxy groups (δ 1.2–1.4 ppm for CH₃; δ 3.9–4.2 ppm for OCH₂), and amide NH (δ ~8.5 ppm).

- Elemental Analysis : Validate purity (>95% C, H, N content) .

Advanced Research Questions

Q. How do substituent positions (2,4-diethoxy vs. other patterns) influence fluorescence properties in benzamide derivatives?

- Methodology :

- Spectrofluorometric Analysis : Measure fluorescence intensity at λex 340 nm and λem 380 nm under varying pH, temperature, and solvent polarity.

- Optimal Conditions : For derivatives with electron-donating groups (e.g., ethoxy), fluorescence intensity peaks at pH 5 and 25°C due to reduced protonation of the amide group. Polar solvents (e.g., ethanol) enhance quantum yield .

- Key Data :

| Condition | Optimal Value |

|---|---|

| pH | 5.0 |

| Temperature | 25°C |

| Solvent | Ethanol |

Q. What conformational features of this compound are critical for biological interactions?

- Methodology :

- X-ray Crystallography : Resolve crystal structures using SHELXL to analyze dihedral angles between the benzamide core and ethoxy/phenyl groups.

- Molecular Mechanics : Calculate energy-minimized conformations. Active derivatives typically adopt a planar amide group with ethoxy substituents oriented perpendicular to the aromatic ring, facilitating hydrogen bonding .

- Structural Insights :

- Hydrogen bonding between the amide carbonyl (C=O) and biological targets (e.g., enzymes) is critical for activity.

- Ethoxy groups enhance lipophilicity, improving membrane permeability .

Q. How can molecular docking predict the binding affinity of this compound to therapeutic targets?

- Methodology :

- Docking Software (e.g., AutoDock Vina) : Use the compound’s 3D structure (from crystallography or DFT optimization) to simulate interactions with targets (e.g., kinases, GPCRs).

- Binding Metrics : Analyze binding energy (ΔG ≤ -7 kcal/mol indicates strong affinity) and key residues involved in hydrogen bonding/π-π stacking .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported fluorescence intensities for benzamide derivatives across studies?

- Methodology :

- Standardized Protocols : Ensure consistent solvent polarity, pH calibration, and instrument settings (e.g., slit width, excitation wavelength).

- Control Experiments : Compare with reference compounds (e.g., N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) under identical conditions.

- Statistical Validation : Calculate relative standard deviation (RSD < 2% for reproducibility) .

Safety and Hazard Considerations

Q. What safety protocols are essential when synthesizing this compound?

- Methodology :

- Risk Assessment : Evaluate hazards of reagents (e.g., DCC: irritant; aniline: toxic). Use fume hoods, gloves, and eye protection.

- Waste Disposal : Neutralize acidic/byproduct streams before disposal.

- Mutagenicity Screening : Conduct Ames tests if structural analogs show mutagenic potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.